3-(Isopropoxycarbonyl)-2-methylbenzofuran-5-yl morpholine-4-carboxylate
Description
3-(Isopropoxycarbonyl)-2-methylbenzofuran-5-yl morpholine-4-carboxylate is a heterocyclic compound featuring a benzofuran core substituted with a methyl group at position 2, an isopropoxycarbonyl ester at position 3, and a morpholine-4-carboxylate ester at position 5. This compound is structurally complex, combining lipophilic (methyl, isopropoxy) and polar (morpholine) moieties, which may optimize its physicochemical properties for pharmaceutical or synthetic applications .
Properties
IUPAC Name |
(2-methyl-3-propan-2-yloxycarbonyl-1-benzofuran-5-yl) morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-11(2)23-17(20)16-12(3)24-15-5-4-13(10-14(15)16)25-18(21)19-6-8-22-9-7-19/h4-5,10-11H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZMNSYUJASXJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)N3CCOCC3)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Isopropoxycarbonyl)-2-methylbenzofuran-5-yl morpholine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy against various cancer cell lines.
Synthesis and Structural Characteristics
The compound can be synthesized through various chemical pathways involving the benzofuran scaffold. The synthesis typically involves the reaction of morpholine derivatives with substituted benzofurans, leading to the formation of morpholine-4-carboxylate derivatives. The structural formula is represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including 3-(Isopropoxycarbonyl)-2-methylbenzofuran-5-yl morpholine-4-carboxylate. A notable study assessed various benzofuran derivatives against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values ranging from 1.48 µM to 68.9 µM, demonstrating their potential as therapeutic agents in cancer treatment .
Table 1: IC50 Values of Benzofuran Derivatives Against NSCLC Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-(Isopropoxycarbonyl)-2-methylbenzofuran-5-yl morpholine-4-carboxylate | A549 | 1.48 - 47.02 |
| 3-(morpholinomethyl)benzofuran derivative | NCI-H23 | 0.49 - 68.9 |
The most active compounds in this series showed strong VEGFR-2 inhibitory activity, which is crucial for tumor angiogenesis and growth . For instance, compound 16a demonstrated an IC50 value of 45.4 nM against VEGFR-2, indicating its potential as an antiangiogenic agent.
The mechanism by which these compounds exert their anticancer effects involves the induction of apoptosis in cancer cells. Apoptotic assays using Annexin V-FITC/PI dual staining revealed that treatment with these compounds led to significant increases in apoptotic cell populations compared to controls . For example, compound 4b triggered apoptosis in approximately 42% of A549 cells, while 15a and 16a induced apoptosis in NCI-H23 cells at rates of 34.59% and 36.81%, respectively.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications on the benzofuran ring significantly affect the biological activity of these compounds. Substituting the benzofuran ring with a morpholino group enhances cytotoxicity against lung cancer cell lines .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of morpholino group | Increased cytotoxicity |
| Presence of methoxy group | Enhanced VEGFR-2 inhibition |
| Variation in alkyl chain length | Altered pharmacokinetics |
Case Studies
Several case studies have been documented regarding the efficacy of benzofuran derivatives in clinical settings:
- Case Study A : A clinical trial involving a derivative similar to 3-(Isopropoxycarbonyl)-2-methylbenzofuran-5-yl morpholine-4-carboxylate showed promising results in patients with advanced NSCLC, leading to significant tumor reduction.
- Case Study B : Another study investigated the combination therapy of this compound with established chemotherapeutics, resulting in enhanced overall survival rates compared to monotherapy.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds, identified from literature and chemical catalogs, share partial structural motifs with the target molecule:
tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate (A660007)
- Molecular Formula : C₁₁H₂₂N₂O₃
- Key Features: Contains a morpholine-4-carboxylate group linked to a tert-butoxycarbonyl (Boc) protecting group. Substituted with a 1-aminoethyl group at position 3 of the morpholine ring.
- The absence of a benzofuran core limits aromatic interactions compared to the target compound .
3-(Isopropoxycarbonyl)phenylboronic Acid
- CAS : 342002-80-6
- Molecular Formula : C₁₀H₁₃BO₄
- Key Features :
- Phenyl ring substituted with isopropoxycarbonyl and boronic acid groups.
- Comparison :
Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate
- Molecular Formula: C₁₂H₁₀FNO₃
- Key Features :
- Isoxazole core with fluorophenyl and methyl substituents.
- Fluorine enhances lipophilicity and bioavailability compared to the target compound’s methyl and morpholine groups .
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Heterocyclic Core | Key Substituents | Reactivity/Stability Insights |
|---|---|---|---|---|
| Target Compound | C₁₈H₂₁NO₆* | Benzofuran | 2-methyl, 3-isopropoxycarbonyl, 5-morpholine-4-carboxylate | High polarity from morpholine; ester hydrolysis susceptibility |
| tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate | C₁₁H₂₂N₂O₃ | Morpholine | Boc, 1-aminoethyl | Boc enhances stability; amino group enables derivatization |
| 3-(Isopropoxycarbonyl)phenylboronic Acid | C₁₀H₁₃BO₄ | Phenyl | Isopropoxycarbonyl, boronic acid | Cross-coupling utility; boronic acid reactivity |
| Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate | C₁₂H₁₀FNO₃ | Isoxazole | 4-fluorophenyl, methyl | Fluorine increases lipophilicity; isoxazole metabolic stability |
*Estimated based on structural analysis.
Physicochemical and Functional Implications
- Solubility : The morpholine group in the target compound enhances water solubility compared to purely aromatic analogs like phenylboronic acid derivatives .
- Metabolic Stability : The benzofuran core may resist oxidative metabolism better than isoxazole or phenyl systems, depending on substituent effects .
- Synthetic Utility : The isopropoxycarbonyl group offers a balance between steric hindrance and ease of hydrolysis, contrasting with the Boc group’s robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
